molecular formula C8H9N3 B2789296 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine CAS No. 1552214-01-3

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine

Cat. No.: B2789296
CAS No.: 1552214-01-3
M. Wt: 147.181
InChI Key: VYXOFVYIPZCLRA-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine (CAS 1552214-01-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the 1H-pyrrolo[3,2-c]pyridine scaffold, a privileged structure in the design of potent and selective kinase inhibitors. The pyrrolopyridine core is a central pharmacophore in developing therapeutics for oncology. Scientific literature demonstrates that derivatives based on this scaffold are potent inhibitors of protein kinases like MPS1 (TTK), a crucial component of the spindle assembly checkpoint and a target of high interest in cancer research, particularly for PTEN-deficient cancers . Furthermore, pyrrolo[3,2-c]pyridine derivatives have shown promising inhibitory effects against FMS kinase, making them candidates for anticancer and antiarthritic drug development . With a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol , this amine serves as a versatile advanced intermediate. Researchers utilize it to create novel compounds for probing biological pathways and developing potential treatments for various diseases. This product is intended for research applications in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXOFVYIPZCLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(C=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Pyrrolo 3,2 C Pyridin 6 Amine and Derivatives

Retrosynthetic Analysis and Strategic Precursors for Pyrrolo[3,2-c]pyridine Systems

A retrosynthetic analysis of 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine reveals several potential synthetic disconnections. The primary disconnection can be made at the C-N bond of the 6-amino group, suggesting a late-stage amination of a suitable 6-halo-1-methyl-1H-pyrrolo[3,2-c]pyridine precursor. Another key disconnection is at the N-methyl bond, indicating that methylation could be performed on a 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold.

The core pyrrolo[3,2-c]pyridine ring system can be disconnected through various strategies. One common approach involves the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold. This points to substituted pyridines, such as 4-amino-3-halopyridines or 3,4-disubstituted pyridines, as crucial strategic precursors. For instance, a 3-amino-4-vinylpyridine derivative could undergo cyclization to form the pyrrole ring. Alternatively, construction of the pyridine ring onto a pyrrole precursor is a less common but viable strategy.

A plausible retrosynthetic pathway is outlined below:

Target MoleculePrecursor 1Precursor 2Precursor 3Starting Material
This compound6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine6-Bromo-1H-pyrrolo[3,2-c]pyridine(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide2-Bromo-5-methylpyridine (B20793)

This analysis highlights that readily available halogenated pyridines are key starting materials for multi-step syntheses.

Established Synthetic Routes to the this compound Core

Cyclization and Annulation Reactions for Azaindole Formation

The formation of the azaindole core often relies on cyclization and annulation reactions. One notable method is the Fischer indole (B1671886) synthesis, which can be adapted for azaindoles. This involves the reaction of a pyridine-derived hydrazine (B178648) with a ketone or aldehyde, followed by acid-catalyzed cyclization.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also prevalent. For instance, a [3+2] annulation approach can be employed where a three-atom component reacts with a two-atom component on a pyridine precursor to construct the five-membered pyrrole ring. Another strategy involves the intramolecular cyclization of appropriately substituted pyridines. For example, a 4-amino-3-vinylpyridine derivative can undergo oxidative cyclization to yield the pyrrolo[3,2-c]pyridine core.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Mediated Sonogashira Coupling and Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions are powerful tools in the synthesis of the this compound core and its derivatives.

Sonogashira Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is instrumental in constructing the pyrrolo[3,2-c]pyridine skeleton. A common strategy involves the coupling of a substituted 3-halopyridine with an alkyne, followed by an intramolecular cyclization to form the pyrrole ring. For example, a 3-amino-4-iodopyridine (B27973) derivative can be coupled with a terminal alkyne, and the resulting intermediate can then undergo cyclization to form the 2-substituted 1H-pyrrolo[3,2-c]pyridine.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is particularly crucial for introducing the 6-amino group onto the pyrrolo[3,2-c]pyridine scaffold. Starting from a 6-halo-pyrrolo[3,2-c]pyridine intermediate, such as 6-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, amination can be achieved using ammonia (B1221849) or an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the efficiency of this transformation.

A general scheme for the Buchwald-Hartwig amination is as follows:

Reactant 1Reactant 2CatalystLigandBaseSolventProduct
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridineAmmoniaPd₂(dba)₃XantphosNaOtBuTolueneThis compound

Multi-Step Synthetic Sequences from Halogenated Pyridine Intermediates

A well-established route to the pyrrolo[3,2-c]pyridine core begins with commercially available halogenated pyridines. A detailed synthetic sequence starting from 2-bromo-5-methylpyridine has been reported. nih.gov

The key steps in this synthesis are:

Oxidation: 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine 1-oxide. nih.gov

Nitration: The pyridine 1-oxide is then nitrated to introduce a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov

Enamine Formation: Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) forms the key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. nih.gov

Reductive Cyclization: This intermediate undergoes reductive cyclization in the presence of a reducing agent like iron powder in acetic acid to form the pyrrolo[3,2-c]pyridine core, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov

From this key 6-bromo intermediate, further functionalization can be carried out. The pyrrole nitrogen can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base. Subsequently, the 6-amino group can be introduced via a Buchwald-Hartwig amination as previously described.

Pyrrole-Based Cyclization Strategies

While less common, synthetic strategies that commence with a substituted pyrrole and subsequently construct the pyridine ring are also viable. This approach often involves the reaction of a 2,3-disubstituted pyrrole with a three-carbon synthon to form the six-membered pyridine ring. For example, a 2-amino-3-cyanopyrrole derivative could potentially be condensed with a 1,3-dicarbonyl compound or its equivalent to build the pyridine ring.

Modern Synthetic Enhancements (e.g., Microwave-Assisted Synthesis, One-Pot Tandem Reactions)

Modern synthetic techniques have been applied to enhance the efficiency and reduce reaction times in the synthesis of pyrrolo[3,2-c]pyridine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate several key steps in the synthesis. For instance, the Suzuki cross-coupling reaction of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids was successfully carried out in a microwave reactor, leading to the desired products in short reaction times. nih.gov This technique is also applicable to other transition metal-catalyzed reactions like the Buchwald-Hartwig amination and Sonogashira coupling, often resulting in higher yields and cleaner reactions.

One-Pot Tandem Reactions: To improve synthetic efficiency, one-pot tandem reactions that combine multiple synthetic steps without the isolation of intermediates are highly desirable. For the synthesis of pyrrolo[3,2-c]pyridines, a one-pot Sonogashira coupling followed by an intramolecular cyclization is a prime example. This approach streamlines the synthesis by avoiding purification of the intermediate alkynylpyridine.

Regioselective Functionalization and Substituent Introduction on the Pyrrolo[3,2-c]pyridine Scaffold

The ability to selectively functionalize the pyrrolo[3,2-c]pyridine core is crucial for structure-activity relationship (SAR) studies. Researchers have developed various methods to introduce substituents at specific positions, including the pyrrole nitrogen (N1), the exocyclic amino group (C6), and other positions on the bicyclic ring system.

Alkylation and Arylation at the Pyrrole Nitrogen (N1)

The nitrogen atom of the pyrrole ring (N1) is a common site for alkylation and arylation to modulate the physicochemical and pharmacological properties of the molecule. While direct N-methylation yields the parent compound of this article's focus, more complex groups can be introduced.

One prominent example involves the arylation of the N1 position with a 3,4,5-trimethoxyphenyl group. This moiety is often incorporated in compounds designed as tubulin polymerization inhibitors. The synthesis typically starts with an N-arylated precursor, which is carried through a multi-step sequence to build the final pyrrolo[3,2-c]pyridine ring system. For instance, in the synthesis of a series of potent anticancer agents, the 1-(3,4,5-trimethoxyphenyl) group was present from the initial steps of the synthesis, leading to various C6-substituted derivatives. nih.govsemanticscholar.org

Derivatization of the Amino Group at C6

The amino group at the C6 position is a versatile handle for introducing a wide array of functional groups, enabling extensive exploration of the chemical space around the scaffold. Standard reactions for aromatic amines can be applied to modify this group.

Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, which can be further reduced to secondary amines. nih.gov The formation of a Schiff base from a primary amine and a carbonyl group is a well-established reaction involving the formation of an azomethine group (-C=N-). nih.gov

Alkylation: Nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyrrolo[3,2-c]pyridine scaffold, particularly at the C6 position, provides a key intermediate for introducing diverse substituents via modern cross-coupling reactions. The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine is a critical step, enabling access to a multitude of C6-functionalized analogs. semanticscholar.org

A synthetic route to this key intermediate starts from commercially available 2-bromo-5-methylpyridine. semanticscholar.org This precursor undergoes oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal, followed by reductive cyclization to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine. semanticscholar.org

With the 6-bromo intermediate in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce various aryl and heteroaryl groups at the C6 position. This strategy has been successfully used to synthesize a library of C6-substituted 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. nih.govsemanticscholar.org

Table 1: Examples of Suzuki Coupling Reactions on a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivative

C6-Substituent (R) Boronic Acid/Ester Yield (%)
Phenyl Phenylboronic acid 63%
o-Tolyl o-Tolylboronic acid 65%
m-Tolyl m-Tolylboronic acid 94%
4-Ethoxyphenyl (4-Ethoxyphenyl)boronic acid 57%
Naphthalen-2-yl Naphthalen-2-ylboronic acid 52%
Pyridin-3-yl Pyridin-3-ylboronic acid 55%

Data sourced from Gong et al. (2024). nih.govsemanticscholar.org

This approach highlights the power of halogenation followed by cross-coupling as a robust method for creating structural diversity in the this compound series.

Introduction of Carboxylic Acid and Nitrile Functionalities

The introduction of carboxylic acid and nitrile groups onto the pyrrolo[3,2-c]pyridine scaffold can serve multiple purposes, including acting as a synthetic handle for further derivatization (e.g., amide formation) or mimicking other functional groups in a biological context.

Nitriles can be prepared through methods such as the dehydration of primary amides or the SN2 reaction of a suitable alkyl halide with a cyanide salt. unizin.org These nitrile groups can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. unizin.orglibretexts.org Alternatively, carboxylic acids can be generated via carboxylation of organometallic intermediates, such as those derived from Grignard reagents. libretexts.org

While specific examples for the direct introduction of these functionalities onto the this compound core are not extensively detailed in the provided context, the existence of related compounds like 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid demonstrates that such functionalization is feasible within this heterocyclic family. sigmaaldrich.com In related pyrrolopyridine isomers, ester functionalities, which are precursors to carboxylic acids, have been introduced as building blocks for further synthesis. mdpi.comnbuv.gov.ua

Reactivity Profile and Mechanistic Aspects of Chemical Transformations

Understanding the inherent reactivity of the pyrrolo[3,2-c]pyridine ring system is essential for predicting its behavior in chemical reactions and for designing rational synthetic routes.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring within the pyrrolo[3,2-c]pyridine scaffold is electron-deficient, making it susceptible to nucleophilic attack. uoanbar.edu.iq This reactivity is analogous to a benzene (B151609) ring bearing strong electron-withdrawing groups. uoanbar.edu.iq The presence of the electronegative nitrogen atom lowers the electron density at the α (C2, C6) and γ (C4) positions. uoanbar.edu.iqquora.com

Consequently, nucleophilic aromatic substitution (SNAr) reactions occur preferentially at these positions. The attack of a nucleophile at the C6 position (equivalent to the C2 position of pyridine) is favored because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative ring nitrogen, leading to a more stable intermediate compared to attack at the C3 or C5 positions. quora.comyoutube.com

This inherent reactivity is exploited in the synthesis of 6-aminopyrrolo[3,2-c]pyridines. A common synthetic strategy involves the displacement of a good leaving group, such as a halide, from the C6 position by an amine nucleophile. Modern palladium-catalyzed reactions, like the Buchwald-Hartwig amination, have also become powerful tools for forming this crucial C-N bond, often under milder conditions and with broader substrate scope than traditional SNAr reactions. mdpi.com

Oxidation Pathways (e.g., N-oxidation)

The pyrrolopyridine scaffold, present in this compound, contains a pyridine ring that is susceptible to oxidation, most notably N-oxidation at the pyridine nitrogen atom. This transformation is a key step in the synthesis of various functionalized pyrrolopyridine derivatives.

One documented synthetic route towards 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines utilizes the N-oxidation of a pyridine-based precursor. nih.gov In this process, 2-bromo-5-methylpyridine is treated with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide. nih.gov This N-oxide is then subjected to further reactions, including nitration and cyclization, to construct the final pyrrolopyridine core. nih.govsemanticscholar.org The introduction of the N-oxide functionality activates the pyridine ring, facilitating subsequent chemical modifications.

The N-oxidation of pyridine and its derivatives is a well-established transformation. nih.gov A variety of oxidizing agents can be employed to achieve this, as summarized in the table below.

Table 1: Reagents for N-oxidation of Pyridine Derivatives
Oxidizing AgentTypical ConditionsReference
meta-Chloroperbenzoic acid (m-CPBA)In an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at or below room temperature. nih.gov
Hydrogen peroxide (H₂O₂) in acetic acidHeating in glacial acetic acid. nbuv.gov.ua
Hydrogen peroxide (H₂O₂) with a catalystCatalysts such as methyltrioxorhenium (MTO) or titanium silicalite (TS-1) can be used, often allowing for milder conditions.

Reduction Reactions of Aromatic Rings and Functional Groups

Reduction reactions are crucial for modifying the pyrrolopyridine core and its substituents. These transformations can involve the reduction of functional groups or the saturation of the aromatic rings themselves.

A significant application of reduction is in the final steps of constructing the pyrrolopyridine system from nitrated precursors. For instance, in the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key intermediate is formed via the reductive cyclization of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. This reaction is effectively carried out using iron powder in acetic acid, which simultaneously reduces the nitro group and facilitates the formation of the pyrrole ring. nih.govsemanticscholar.org Similarly, the reductive cyclization of nitrated enamines to form pyrrolo[2,3-c]pyridines has been achieved with zinc in acetic acid. nbuv.gov.ua

Beyond ring formation, reduction is also used to modify substituents on the pyrrolopyridine scaffold. For example, during attempts at palladium-catalyzed cross-coupling reactions on a 2-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine derivative, an undesired side reaction was the reduction of the C-2 iodo group, yielding the de-iodinated product. nbuv.gov.ua This highlights the potential for dehalogenation of halopyrrolopyridines under reductive conditions, which can occur with various palladium catalysts and reagents. nbuv.gov.ua

Table 2: Examples of Reduction Reactions on Pyrrolopyridine Systems and Precursors
Reaction TypeSubstrateReagent/ConditionsProductReference
Reductive Cyclization(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron powder, acetic acid, 100 °C6-bromo-1H-pyrrolo[3,2-c]pyridine nih.gov
Reductive CyclizationNitrated EnaminesZinc dust, acetic acidPyrrolo[2,3-c]pyridines nbuv.gov.ua
Functional Group Reduction (Dehalogenation)2-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine derivativePalladium catalyst (e.g., RuPhos Pd G2)De-iodinated 1H-pyrrolo[2,3-b]pyridin-4-amine derivative

Rearrangement Reactions within the Pyrrolopyridine System

The pyrrolopyridine system can undergo rearrangement reactions, particularly those involving ring-opening of derivatives containing exocyclic functional groups. A notable example is the nucleophilic ring-opening of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, a derivative of the core scaffold also known as 3,7-dideazaxanthine.

Studies have shown that this dione (B5365651) and its 5-methyl analogue are susceptible to nucleophilic attack at the C-6 carbonyl group. chemscene.com This attack leads to the opening of the pyridine portion of the bicyclic system, resulting in the formation of 2,3-disubstituted pyrrole derivatives. chemscene.com For example, reaction with aqueous methylamine (B109427) opens the ring to yield a pyrrole-2-carboxamide-3-acetic acid derivative. chemscene.com This transformation provides a synthetic route to substituted pyrroles that may not be easily accessible through other methods. chemscene.com

The reaction is initiated by the attack of a nucleophile, such as an amine or hydroxide, on the C-6 carbonyl, followed by cleavage of the amide bond in the pyridine ring.

Table 3: Ring-Opening Rearrangement of a 1H-Pyrrolo[3,2-c]pyridine Derivative
SubstrateNucleophile/ConditionsProduct TypeReference
1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dioneAqueous methylamine2,3-disubstituted pyrrole derivative
5-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dioneAqueous methylamine2,3-disubstituted pyrrole derivative

This type of rearrangement underscores the chemical reactivity of the pyrrolopyridine core and offers pathways for creating diverse heterocyclic structures from a common starting scaffold.

Investigation of Biological Interactions and Mechanistic Insights of 1 Methyl 1h Pyrrolo 3,2 C Pyridin 6 Amine Derivatives

Elucidation of Molecular Targets and Associated Biochemical Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent modulators of several important protein families, demonstrating their potential in targeting pathways crucial to cell cycle regulation and signal transduction.

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors. Research has particularly highlighted its utility in targeting kinases involved in cell division and oncogenic signaling.

Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition: The protein kinase MPS1 is a critical component of the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. acs.orgnih.gov Overexpression of MPS1 is common in various human cancers, making it an attractive target for oncology drug discovery. acs.org A structure-based design program successfully identified and optimized 1H-pyrrolo[3,2-c]pyridine derivatives as highly potent and selective inhibitors of MPS1. acs.orgnih.gov

An initial, non-selective high-throughput screening hit was systematically optimized, leading to the discovery of compound 65 (CCT251455) . This compound demonstrated potent enzymatic inhibition of MPS1 and translated effectively to cellular assays, inhibiting MPS1 autophosphorylation and exhibiting antiproliferative activity. acs.org Structural studies revealed that this class of inhibitors stabilizes an inactive conformation of MPS1, where the activation loop is arranged in a manner that is incompatible with the binding of both ATP and substrate peptides. nih.gov The development of these compounds showcases a successful application of structure-based design to enhance both potency and selectivity for the target kinase. acs.org

CompoundMPS1 IC₅₀ (nM)Cellular pMPS1 IC₅₀ (nM)Proliferation IC₅₀ (nM, HCT116 cells)
Hit Compound 8 3110180
CCT251455 (65) 1.82529

Data sourced from Naud et al., 2013. acs.org

FMS Kinase Inhibition: Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. nih.gov Its overexpression is linked to various cancers and inflammatory conditions. A series of diarylamide and diarylurea derivatives built on the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase. nih.gov

Among eighteen compounds tested, two diarylamide derivatives, 1e and 1r , emerged as the most potent inhibitors, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was found to be 3.2 times more potent than a previously established lead compound. nih.gov Further testing revealed that compound 1r was highly selective for FMS kinase when screened against a panel of 40 other kinases. nih.gov It also demonstrated potent inhibition of CSF-1-induced growth in bone marrow-derived macrophages (BMDM), suggesting its potential as a candidate for developing anti-inflammatory or anticancer agents. nih.gov

CompoundFMS Kinase IC₅₀ (nM)
1e 60
1r 30
KIST101029 (Lead) 96

Data sourced from El-Gamal et al., 2018. nih.gov

While the 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop inhibitors for MPS1 and FMS, published research on its derivatives targeting other specified kinases such as FGFRs, JAK3, ALK, PI3Ks, or SYK is limited. Studies on inhibitors for these targets have often focused on different pyrrolopyridine isomers, such as 1H-pyrrolo[2,3-b]pyridine for FGFR and JAK3 inhibitors. nih.govjst.go.jprsc.orgresearchgate.net

Based on a review of the available scientific literature, there is limited specific information regarding the investigation or development of 1-methyl-1H-pyrrolo[3,2-c]pyridin-6-amine derivatives as agonists or antagonists for the Cannabinoid Receptor 2 (CB2).

Beyond kinase inhibition, the 1H-pyrrolo[3,2-c]pyridine framework has been effectively employed to design modulators of other critical enzymes, particularly those involved in cytoskeletal dynamics.

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton that play a fundamental role in cell division, making them a key target for anticancer drugs. semanticscholar.org A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization that act by binding to the colchicine (B1669291) site. semanticscholar.orgnih.gov These compounds were engineered to restrict the conformation of known tubulin inhibitors like combretastatin (B1194345) A-4 by incorporating the rigid pyrrolo[3,2-c]pyridine scaffold. semanticscholar.org

Many of the synthesized compounds displayed potent antiproliferative activities against various cancer cell lines. nih.gov The derivative 10t , which features an indolyl group at the 6-position, was identified as the most potent compound, with IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cells. semanticscholar.org Mechanistic studies confirmed that compound 10t potently inhibits tubulin polymerization, disrupts microtubule dynamics in cells, and causes a significant arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis. semanticscholar.org

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10h 0.440.510.63
10l 0.811.301.10
10t 0.120.150.21
CA-4 (Control) 0.0470.0680.089

Data sourced from Wang et al., 2024. semanticscholar.orgnih.govtandfonline.com

There is currently a lack of specific research in the reviewed literature describing 1H-pyrrolo[3,2-c]pyridine derivatives as modulators of acetylcholinesterase or topoisomerase I.

Structure-Activity Relationship (SAR) Foundations and Optimization Strategies

The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. SAR studies have been crucial in optimizing these compounds for enhanced potency and selectivity.

Systematic modification of the 1H-pyrrolo[3,2-c]pyridine core has provided deep insights into the structural requirements for target engagement.

For the tubulin polymerization inhibitors , SAR analysis focused on the 6-aryl "B-ring" substituent. It was observed that the introduction of electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), at the para-position of the B-ring generally led to an increase in antiproliferative activity. semanticscholar.orgnih.gov Conversely, the placement of electron-withdrawing groups (EWGs) like fluoro (-F), chloro (-Cl), or nitro (-NO₂) at the same position resulted in decreased activity. semanticscholar.orgnih.gov The most potent compound in this series, 10t , featured a larger, rigid aromatic group (indolyl), indicating that this position can accommodate bulkier substituents to achieve potent activity. semanticscholar.org

In the development of FMS kinase inhibitors , the nature of the linker and the substituents on the terminal phenyl ring were critical. The diarylamide 1r , featuring a 4-fluoro-3-(trifluoromethyl)phenyl group, was the most potent compound, highlighting the importance of specific electronic and steric properties for optimal FMS inhibition. nih.gov

For the MPS1 inhibitors , optimization of the initial screening hit involved modifications at both the C2 and C6 positions. Structure-based design guided the selection of substituents that could form favorable interactions within the ATP-binding pocket of MPS1, which was instrumental in improving both potency and kinase selectivity. acs.org

The successful development of potent and selective 1H-pyrrolo[3,2-c]pyridine derivatives has relied on key medicinal chemistry design principles.

Structure-Based Drug Design: The optimization of MPS1 inhibitors is a prime example of this principle. X-ray crystallography of early-stage inhibitors bound to the MPS1 kinase domain provided a detailed understanding of the molecular interactions. acs.org This structural information guided the rational design of new derivatives with modifications intended to improve binding affinity and exploit unique features of the target's active site, ultimately leading to highly potent and selective compounds like CCT251455 . acs.orgnih.gov

Scaffold-Based and Configuration-Constrained Design: The design of tubulin inhibitors utilized the 1H-pyrrolo[3,2-c]pyridine core as a rigid scaffold to "lock" the bioactive conformation of a known pharmacophore. semanticscholar.orgnih.gov By replacing a flexible double bond in combretastatin A-4 with the fused ring system, the resulting derivatives were conformationally restricted, which is a common strategy to enhance binding affinity and reduce off-target effects. semanticscholar.org This approach demonstrates how a well-chosen core structure can serve as an effective template for transferring and improving the properties of known active molecules.

Applications in Chemical Biology as Mechanistic Probes

Derivatives of the this compound scaffold have emerged as valuable mechanistic probes in chemical biology. Their utility stems from the ability to design compounds with high potency and selectivity for specific biological targets, allowing for the detailed investigation of complex cellular functions. These molecules serve as powerful tools to dissect signaling pathways and to validate the roles of specific proteins in both normal physiology and disease states.

The 1H-pyrrolo[3,2-c]pyridine core structure has been instrumental in developing inhibitors that target key regulators of cellular processes, particularly those involved in cell division and cytoskeletal dynamics. By selectively inhibiting these targets, researchers can probe their specific functions and downstream effects.

One critical area of investigation has been the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing fundamental roles in cell mitosis, cytokinesis, and signal transduction. semanticscholar.orgnih.gov A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors that bind to the colchicine site on tubulin. semanticscholar.org These compounds act as mechanistic probes to disrupt microtubule dynamics. For instance, the derivative known as 10t was found to potently inhibit tubulin polymerization and remarkably disrupt the microtubule network in cells at nanomolar concentrations. semanticscholar.orgnih.gov This disruption leads to a halt in the cell cycle at the G2/M phase and subsequently induces apoptosis (programmed cell death). semanticscholar.orgnih.gov The ability of these compounds to trigger specific cellular events makes them excellent probes for studying the signaling pathways that govern mitosis and cell survival.

Another significant cellular process dissected using this scaffold is the regulation of the cell cycle by mitotic kinases. Monopolar spindle 1 (MPS1) is a crucial kinase that ensures proper chromosome segregation during mitosis. acs.org Orally bioavailable small-molecule inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed to target MPS1. acs.org These optimized compounds display potent and selective inhibition of MPS1's autophosphorylation activity both in vitro and in cellular assays. acs.org By using these selective inhibitors, researchers can precisely dissect the role of MPS1 in the spindle assembly checkpoint and explore the consequences of its inhibition, which often leads to antiproliferative activity in cancer cells. acs.org

Table 1: Effects of 1H-pyrrolo[3,2-c]pyridine Derivatives on Cellular Processes

Compound Target Cellular Process Investigated Observed Effect Cell Lines IC50 Values (µM)
10t Tubulin (Colchicine Site) Microtubule Dynamics, Cell Cycle Progression, Apoptosis Disruption of microtubule network, G2/M phase arrest, induction of apoptosis. semanticscholar.orgnih.gov HeLa, SGC-7901, MCF-7 0.12 - 0.21 semanticscholar.org

The development of potent and selective inhibitors is crucial for validating a biological target's therapeutic relevance. The 1H-pyrrolo[3,2-c]pyridine framework has proven to be a versatile starting point for creating such "tool compounds." These compounds are designed not for therapeutic use themselves, but to rigorously test the hypothesis that inhibiting a specific target will have a desired biological outcome.

The structure-based design of MPS1 inhibitors from the 1H-pyrrolo[3,2-c]pyridine series is a prime example of developing tool compounds for target validation. acs.org By systematically modifying substituents at various positions on the scaffold, researchers were able to develop compounds with high selectivity and oral bioavailability. acs.org These molecules serve as high-quality chemical tools to validate MPS1 as a viable anticancer target. Their ability to inhibit cell proliferation in a manner consistent with MPS1 inhibition provides strong evidence for the kinase's role in cancer cell survival. acs.org

Similarly, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors validates tubulin as a key target for anticancer therapy. semanticscholar.org Researchers designed a series of these compounds by replacing a flexible bond in known inhibitors with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the molecule in its bioactive conformation. semanticscholar.org The resulting compounds, particularly 10t , exhibited potent antiproliferative activities. semanticscholar.org The successful development of these molecules as potent colchicine-binding site inhibitors reinforces the validity of this site as a druggable pocket for disrupting microtubule function and killing cancer cells. semanticscholar.orgnih.gov These efforts not only validate the target but also provide detailed structure-activity relationship (SAR) data that can guide the design of future therapeutic agents.

Table 2: 1H-pyrrolo[3,2-c]pyridine Derivatives as Tool Compounds

Tool Compound Series Target Validated Key Features Rationale for Target Validation
1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors Monopolar Spindle 1 (MPS1) Kinase High potency, selectivity, and oral bioavailability. acs.org Selective inhibition of MPS1 correlates with antiproliferative effects, confirming its role in cancer cell viability. acs.org

Future Perspectives and Emerging Research Avenues for 1 Methyl 1h Pyrrolo 3,2 C Pyridin 6 Amine

Innovations in Synthetic Accessibility and Scalability for Academic and Industrial Applications

The future development of therapeutics based on the 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine scaffold hinges on the availability of efficient, safe, and scalable synthetic routes. Traditional multi-step batch syntheses, while effective at the laboratory scale, often present challenges for large-scale production required for extensive preclinical and clinical studies.

Innovations are anticipated in the adoption of advanced synthetic technologies. Flow chemistry, in particular, offers significant advantages over batch processing for the synthesis of heterocyclic compounds. mdpi.comuc.pt This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents. mdpi.com The synthesis of related azaindole cores has been shown to benefit from modern coupling techniques like Suzuki-Miyaura and Buchwald-Hartwig amination reactions. organic-chemistry.org The integration of these methods into a continuous flow process could provide a streamlined and scalable route to key intermediates, such as 6-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, and the final aminated product. semanticscholar.org

Furthermore, the development of protecting-group-free syntheses is a key goal for improving the atom economy and reducing the environmental impact of the manufacturing process. organic-chemistry.org As the demand for diverse azaindole building blocks grows, driven by their success as kinase inhibitors and other therapeutic agents, the commercial availability of key intermediates is increasing, which simplifies the synthetic accessibility for both academic and industrial researchers. pharmablock.com

Technology/MethodPotential Advantage for SynthesisApplicability to this compound
Flow ChemistryImproved safety, scalability, reproducibility, and yield. mdpi.comuc.ptIdeal for optimizing multi-step sequences involving coupling and amination reactions.
Suzuki-Miyaura CouplingEfficient formation of C-C bonds to introduce diverse functionality. organic-chemistry.orgApplicable for creating analogs by modifying the core before amination.
Buchwald-Hartwig AminationA powerful method for installing the C6-amine group.Key final step to produce the target compound and its N-substituted derivatives.
Protecting-Group-Free SynthesisReduces step count, waste, and cost; increases overall efficiency. organic-chemistry.orgA future goal to create a more sustainable and industrially viable process.

Integration of Artificial Intelligence and Machine Learning in Novel Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com For a scaffold like this compound, these computational tools offer powerful avenues for designing novel analogs with enhanced potency, selectivity, and optimized pharmacokinetic properties.

Generative models, a subset of AI, can design entirely new molecules based on a desired set of properties. nih.govnih.gov For instance, a deep conditional transformer neural network has been successfully used to design novel inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold. nih.gov A similar approach could be applied to the this compound core to generate virtual libraries of novel compounds optimized for specific targets, such as tubulin or various kinases.

Furthermore, predictive ML models can be trained on existing data to forecast the biological activity of newly designed compounds, significantly reducing the need for laborious and expensive initial screening. nih.govresearchgate.net By analyzing quantitative structure-activity relationships (QSAR), these models can identify key structural features that contribute to a compound's efficacy and potential off-target effects. researchgate.netmdpi.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates, making the discovery process more efficient and cost-effective.

AI/ML ApplicationDescriptionPotential Impact on Research
De Novo Drug DesignUtilizes generative models (e.g., variational autoencoders, generative adversarial networks) to create novel chemical structures with desired properties. nih.govRapidly generates diverse and novel analogs of the core scaffold for synthesis and testing.
Bioactivity PredictionEmploys algorithms like Random Forest and Support Vector Machines (SVM) to predict the potency (e.g., IC50) of a compound against a target. nih.govnih.govEnables high-throughput virtual screening to prioritize candidates and reduce wet lab experiments.
QSAR ModelingIdentifies statistical relationships between a compound's structure and its biological activity. researchgate.netGuides medicinal chemistry efforts by highlighting which molecular modifications are likely to improve potency and selectivity.
ADMET PredictionPredicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual compounds.Helps to eliminate compounds with poor drug-like properties early in the design phase.

Exploration of Unconventional Biological Targets and Novel Therapeutic Modalities

While derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent anticancer agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site, the broader therapeutic potential of this chemical framework is likely underexplored. tandfonline.comsemanticscholar.orgnih.gov The azaindole core is a versatile "privileged structure" known to interact with a wide range of biological targets, most notably protein kinases. nih.gov

Future research will likely focus on expanding the target space for this scaffold. Different isomers of pyrrolopyridine have yielded potent inhibitors for kinases crucial in oncology and immunology, such as FMS kinase, CSF1R, and JAK1. researchgate.netnih.gov By applying scaffold hopping and structure-based design principles, analogs of this compound could be rationally designed to target these and other kinases. This would open up therapeutic possibilities beyond tubulin-mediated cytotoxicity to include immunomodulation and targeted cancer therapies.

Exploring unconventional targets outside of the kinase and tubulin families is another promising frontier. The unique electronic and hydrogen-bonding properties of the azaindole nucleus could be leveraged to design inhibitors for enzymes, ion channels, or protein-protein interactions that have been historically difficult to target with small molecules. nih.gov

Development of Advanced Chemical Biology Tools for High-Throughput Mechanistic Investigations

To fully understand and exploit the therapeutic potential of this compound and its derivatives, advanced chemical biology tools are essential. These tools can be used to definitively identify biological targets, elucidate mechanisms of action, and facilitate high-throughput screening (HTS) for new and improved compounds. youtube.com

Given that derivatives are known to bind the colchicine site of tubulin, a key future direction is the development of chemical probes to study this interaction in detail. tandfonline.com This can be achieved by synthesizing analogs that incorporate specific functionalities:

Photoaffinity Labels: By incorporating a photolabile group (e.g., an azide) onto the scaffold, researchers can create a probe that, upon UV irradiation, covalently crosslinks to its binding site on tubulin. proquest.comacs.org Subsequent proteomic analysis can precisely map the amino acid residues involved in the interaction, providing invaluable structural information for future drug design. acs.orgpnas.org

Biotinylated Probes: An analog functionalized with a biotin (B1667282) tag can be used in pull-down assays to isolate its binding partners from cell lysates. nih.gov This technique is a powerful, unbiased method to confirm tubulin as the primary target and to identify any potential off-target proteins, which is critical for understanding a compound's selectivity profile.

Fluorescent Probes: Attaching a fluorophore to the core structure would enable the use of techniques like fluorescence microscopy to visualize the compound's subcellular localization and its effect on the microtubule network in living cells. nih.gov It could also be used to develop HTS-compatible binding assays, such as fluorescence polarization, to screen for new compounds that compete for the same binding site. nih.gov

These advanced tools will not only deepen the mechanistic understanding of the this compound scaffold but also accelerate the discovery of next-generation therapeutics derived from it.

Q & A

Q. Advanced

  • Molecular docking : Predicts binding poses with targets like kinases or enzymes. For example, stable water bridges in binding pockets may explain activity retention in select derivatives .
  • Molecular dynamics (MD) simulations : Validate docking results and assess binding stability over 50–100 ns trajectories .
  • DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

What in vitro assays are used to evaluate its biological activity?

Q. Basic

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases (e.g., JAK1/2) using fluorescence-based protocols .
  • Cell viability assays : Assess anticancer activity via MTT or CellTiter-Glo in cancer cell lines (e.g., IC50_{50} <10 μM in some studies) .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies target interactions .

How can bioactivity be optimized through structural modifications?

Q. Advanced

  • Position 3 modifications : Introducing halogens (e.g., fluoro) or aryl groups enhances target selectivity .
  • Ester/amide derivatives : Improve solubility (e.g., ethyl esters) without compromising activity .
  • Hybrid scaffolds : Fusion with triazoles or oxazoles augments multitarget potential .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/steam .
  • Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

How should researchers address contradictions in reported biological data?

Q. Advanced

  • Replicate assays : Verify activity across multiple cell lines or enzymatic systems .
  • Control experiments : Rule out off-target effects using siRNA knockdown or isoform-specific inhibitors .
  • Meta-analysis : Compare datasets from orthogonal methods (e.g., SPR vs. enzymatic assays) .

Which analytical techniques are critical for purity assessment?

Q. Basic

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .
  • TLC monitoring : Employ silica gel plates with UV visualization during synthesis .
  • Elemental analysis : Confirm stoichiometry (e.g., C8_8H9_9N3_3) .

What reaction mechanisms govern its participation in cross-coupling reactions?

Q. Advanced

  • Suzuki-Miyaura coupling : Requires Pd(PPh3_3)4_4 as a catalyst, with aryl boronic acids reacting at position 3 or 7 .
  • Buchwald-Hartwig amination : Introduces amines via Pd-mediated C–N bond formation .
  • Radical pathways : Iodo derivatives (e.g., 3-iodo analogs) undergo radical-mediated functionalization under UV light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.